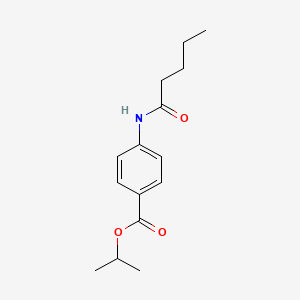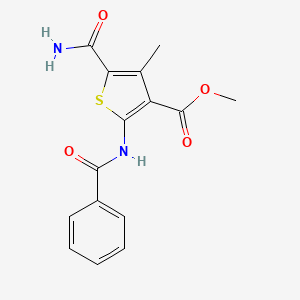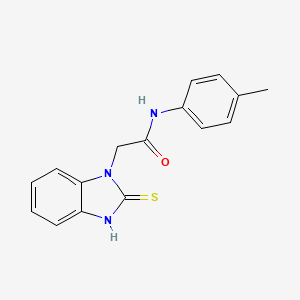
isopropyl 4-(pentanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(pentanoylamino)benzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(pentanoylamino)benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
In the field of materials science, isopropyl 4-(pentanoylamino)benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of isopropyl 4-(pentanoylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its high purity. The synthesis method of isopropyl 4-(pentanoylamino)benzoate results in a product that is typically >98% pure. This high purity makes it an ideal reagent for organic synthesis and other laboratory applications.
However, one limitation of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its cost. isopropyl 4-(pentanoylamino)benzoate is a relatively expensive compound compared to other reagents commonly used in organic synthesis.
Zukünftige Richtungen
For research include the development of new synthetic methods for isopropyl 4-(pentanoylamino)benzoate, investigation of its potential use in the development of new materials, and further understanding of its mechanism of action.
Synthesemethoden
The synthesis of isopropyl 4-(pentanoylamino)benzoate involves the reaction of benzoic acid with isopropylamine and pentanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and results in the formation of isopropyl 4-(pentanoylamino)benzoate. The purity of isopropyl 4-(pentanoylamino)benzoate is usually determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
propan-2-yl 4-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCTNHGXROILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(pentanoylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
